(5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-3-2-4-14-16(11)20-18(25-14)23-12-7-9-21(10-8-12)17(22)13-5-6-15(19)24-13/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQANVRJPTVVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Chloro Derivatives
A critical comparison involves halogenated analogs, where bromine substitution influences steric, electronic, and pharmacokinetic properties. For instance, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () exhibits antimicrobial activity. Replacing chlorine with bromine (as in the target compound) increases molecular weight (~79.9 vs. ~35.45 g/mol for Br vs. Bromine’s larger atomic radius may also alter binding site interactions in therapeutic targets.
| Property | Bromo Derivative (Target) | Chloro Analog () |
|---|---|---|
| Halogen Atomic Weight | 79.9 | 35.45 |
| Lipophilicity (logP) | Estimated +0.5 | Baseline |
| Antimicrobial Activity | Not reported | Active (MIC: ~2–8 µg/mL) |
Heterocyclic Moieties: Thiazole vs. Benzothiazole
The target compound’s 4-methylbenzo[d]thiazole group distinguishes it from simpler thiazole derivatives. For example, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine () uses a sulfonyl-linked oxadiazole for antimicrobial activity.
Piperidine-Linked Scaffolds
The piperidine ring in the target compound is functionalized with an oxygen-linked benzothiazole, contrasting with N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (), where a pyrrolidine group is directly attached to a benzoyl moiety.
Structural Similarity to Bioactive Triazole-Thiazole Hybrids
Compounds like 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () share structural motifs with the target compound, including bromoaryl and thiazole groups. Such hybrids often exhibit dual inhibitory activity against kinases and microbial targets. However, the target compound’s furan and benzothiazole groups may redirect selectivity toward oxidative stress-related pathways or cytochrome P450 interactions.
Computational and Experimental Insights
Similarly, binary similarity coefficients (e.g., Tanimoto index; ) might quantify structural overlap with known antimicrobial or anticancer agents.
Biological Activity
The compound (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone , with CAS number 1172971-36-6 , is a synthetic organic molecule that exhibits potential biological activity due to its unique structural features, including a furan ring, a piperidine moiety, and a benzo[d]thiazole derivative. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 406.3 g/mol . The presence of bromine and sulfur atoms in its structure enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN3O2S |
| Molecular Weight | 406.3 g/mol |
| CAS Number | 1172971-36-6 |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Preparation of Intermediates : The furan derivative is brominated to obtain 5-bromofuran, while the benzo[d]thiazole derivative is synthesized through standard organic reactions.
- Coupling Reaction : The intermediates are coupled using a piperidine linker under controlled conditions, often utilizing solvents like dichloromethane or dimethylformamide.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.
The biological activity of (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is believed to be mediated through its interactions with specific receptors or enzymes. Preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation, making it a candidate for further pharmacological exploration.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Compounds containing furan and thiazole rings have shown promise in inhibiting cancer cell growth.
- Antimicrobial Properties : The presence of heterocyclic structures can enhance antimicrobial efficacy.
Case Studies
Several studies have investigated compounds structurally related to (5-Bromofuran-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone:
- Anticancer Studies : Research on related compounds has demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting similar potential for this compound.
- Antimicrobial Testing : Compounds with similar functional groups have been tested against bacterial strains, showing significant inhibition zones in agar diffusion assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
